2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a morpholino group, a p-tolyl group, and a pyrimido-indolone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The morpholino group would provide a cyclic ether structure, the p-tolyl group would provide an aromatic ring, and the pyrimido-indolone group would provide a fused ring system .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholino group could confer some degree of polarity and the p-tolyl group could contribute to its hydrophobicity .Scientific Research Applications
Synthesis and Antitumor Applications
A study involved the synthesis of new morpholinylchalcones, which served as precursors for the construction of morpholino-based heterocycles, showing promising in vitro antitumor activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. These findings underline the potential of morpholino-based compounds in cancer therapy, highlighting the role of such molecules in developing new antitumor drugs (Muhammad et al., 2017).
Targeting PTEN-Deficient Cancers
Research on pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers discovered a series of active and selective inhibitors. These compounds demonstrated significant in vivo activity in cancer models, supporting the use of morpholino-based molecules in targeted cancer therapy, especially for PTEN-deficient tumors (Certal et al., 2014).
Heterocyclic Derivatives for Anti-inflammatory Activity
The design and synthesis of novel thiophene derivatives incorporating a morpholino ring were explored for their anti-inflammatory properties. Some compounds showed promising activity, comparable or superior to standard drugs like indomethacin, indicating the potential of morpholino-based heterocycles in anti-inflammatory drug development (Helal et al., 2015).
Central Nervous System Depressant Activity
Another study synthesized morpholino-N-acetyl indoles with different heterocyclic moieties to screen for central nervous system (CNS) depressant activity. Some of these compounds exhibited notable depressant activity, suggesting their utility in designing new CNS depressant drugs (Rawat & Shukla, 2016).
Antibacterial Agents
A novel class of antibacterial agents, 4-substituted-2-phenyl-1-p-tolyl-4-thiomethyl-1,3-diazabuta-1,3-dienes, was synthesized, incorporating morpholino and other groups. Some compounds showed significant antibacterial activity, highlighting the potential application of morpholino-based structures in developing new antibacterial agents (Bedi et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-6-8-16(9-7-15)27-22(29)21-20(17-4-2-3-5-18(17)24-21)25-23(27)31-14-19(28)26-10-12-30-13-11-26/h2-9,24H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCWYSICFSOAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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